molecular formula C25H36N4O B3789262 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B3789262
M. Wt: 408.6 g/mol
InChI Key: AUFSXDGTIVIQSP-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a combination of several functional groups, including an indane, piperidine, imidazole, and oxolane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the indane and piperidine intermediates, followed by their coupling with the imidazole and oxolane moieties.

    Indane Intermediate Synthesis: The indane intermediate can be synthesized through the hydrogenation of indene in the presence of a palladium catalyst.

    Piperidine Intermediate Synthesis: The piperidine intermediate is prepared by the reduction of pyridine using lithium aluminum hydride (LiAlH4).

    Coupling Reactions: The indane and piperidine intermediates are then coupled using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. This typically includes optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or imidazole rings using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C, LiAlH4

    Substitution: NaH, KOtBu, DCC

Major Products

The major products formed from these reactions include ketones, carboxylic acids, reduced amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways like the MAPK/ERK pathway, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-methylmethanamine
  • **1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-(2-hydroxyethyl)methanamine

Uniqueness

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole and oxolane moieties enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O/c1-19-15-26-25(27-19)18-28(17-24-7-4-12-30-24)16-20-8-10-29(11-9-20)23-13-21-5-2-3-6-22(21)14-23/h2-3,5-6,15,20,23-24H,4,7-14,16-18H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFSXDGTIVIQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN(CC2CCN(CC2)C3CC4=CC=CC=C4C3)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Reactant of Route 3
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Reactant of Route 5
Reactant of Route 5
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Reactant of Route 6
Reactant of Route 6
1-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]-N-[(5-methyl-1H-imidazol-2-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

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